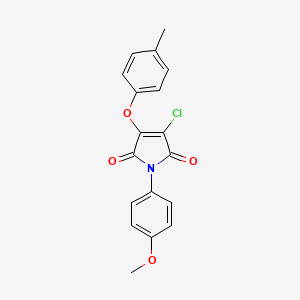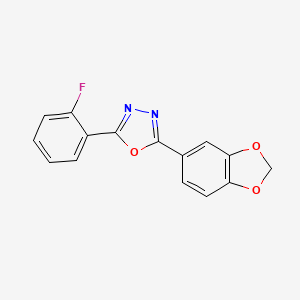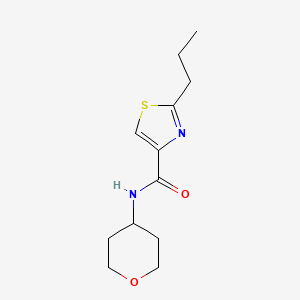
3-chloro-1-(4-methoxyphenyl)-4-(4-methylphenoxy)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-Chloro-1-(4-methoxyphenyl)-4-(4-methylphenoxy)-1H-pyrrole-2,5-dione is a heterocyclic compound that belongs to the family of pyrrole diones, known for their diverse chemical properties and potential applications in various fields, including materials science and organic synthesis.
Synthesis Analysis
The synthesis of pyrrole dione derivatives typically involves multi-step reactions, starting from acetyl or aroyl compounds. For example, Nguyen and Dai (2023) described the preparation of similar pyrrolidine-2,3-dione derivatives through a three-component reaction involving acetyl and aroyl precursors, highlighting the versatility of these methods in synthesizing complex heterocyclic compounds (Nguyen & Dai, 2023).
Molecular Structure Analysis
Molecular structure determination of pyrrole dione derivatives, including X-ray crystallography, NMR (1H, 13C), and high-resolution mass spectrometry, plays a crucial role in confirming the desired products. Bubnov et al. (2012) demonstrated the crystal and molecular structure analysis of related compounds, providing insights into their conformational and structural characteristics (Bubnov et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of pyrrole dione derivatives allows for various functionalization reactions, including Suzuki coupling and spiro-heterocyclization, as explored by Zhang and Tieke (2008) and Bubnov et al. (2012), respectively. These reactions are pivotal for synthesizing polymers and other complex organic molecules, showcasing the compounds' versatility (Zhang & Tieke, 2008); (Bubnov et al., 2012).
Physical Properties Analysis
The physical properties, including solubility, fluorescence, and molecular weight, are crucial for the application of these compounds in materials science. Zhang and Tieke (2008) provided a detailed examination of these properties for polymers containing pyrrole dione units, highlighting their strong fluorescence and solubility in common organic solvents (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties of 3-chloro-1-(4-methoxyphenyl)-4-(4-methylphenoxy)-1H-pyrrole-2,5-dione, including its reactivity towards nucleophilic and electrophilic substitutions, are essential for its functionalization and application in synthetic chemistry. Studies by Lv et al. (2013) on novel pyrrolidene dione derivatives offer insights into the compound's reactivity and potential chemical transformations (Lv et al., 2013).
Eigenschaften
IUPAC Name |
3-chloro-1-(4-methoxyphenyl)-4-(4-methylphenoxy)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-11-3-7-14(8-4-11)24-16-15(19)17(21)20(18(16)22)12-5-9-13(23-2)10-6-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTBYLWBNQTXBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-6-benzyl-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5665069.png)
![4,6-dimethyl-2-[(4-methylphenyl)amino]nicotinamide](/img/structure/B5665085.png)
![7-{[5-chloro-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5665093.png)


![N-[2-(benzyloxy)benzyl]-2-(2,5-dioxo-1-imidazolidinyl)acetamide](/img/structure/B5665126.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}acetamide](/img/structure/B5665132.png)

![2-ethyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5665144.png)
![N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B5665162.png)
![4-{3-[4-(pyrrolidin-1-ylcarbonyl)pyridin-2-yl]benzyl}morpholine](/img/structure/B5665166.png)
![2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5665176.png)
![N-[(cyclohexylamino)carbonothioyl]-3,3-dimethylbutanamide](/img/structure/B5665185.png)